molecular formula C11H12BNO3 B2773780 (2-Methoxy-4-methylquinolin-6-yl)boronic acid CAS No. 2377609-14-6

(2-Methoxy-4-methylquinolin-6-yl)boronic acid

Cat. No.: B2773780
CAS No.: 2377609-14-6
M. Wt: 217.03
InChI Key: UQCOMUGJDJWXOP-UHFFFAOYSA-N
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Description

(2-Methoxy-4-methylquinolin-6-yl)boronic acid is an organic compound with the molecular formula C11H12BNO3 and a molecular weight of 217.03 g/mol . It is a boronic acid derivative, which is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . This compound is characterized by the presence of a quinoline ring substituted with a methoxy group at the 2-position, a methyl group at the 4-position, and a boronic acid group at the 6-position.

Preparation Methods

The synthesis of (2-Methoxy-4-methylquinolin-6-yl)boronic acid typically involves the following steps:

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and scalability, as well as the use of continuous flow reactors to enhance reaction efficiency and safety.

Chemical Reactions Analysis

(2-Methoxy-4-methylquinolin-6-yl)boronic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol. Major products formed from these reactions depend on the specific reactants and conditions used.

Scientific Research Applications

(2-Methoxy-4-methylquinolin-6-yl)boronic acid has a wide range of applications in scientific research:

    Chemistry: It is extensively used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.

    Biology: The compound can be used as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into boronic acid derivatives has shown potential for developing new drugs, particularly in the field of cancer therapy and enzyme inhibition.

    Industry: It is used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and polymers.

Mechanism of Action

The mechanism of action of (2-Methoxy-4-methylquinolin-6-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

The molecular targets and pathways involved in other applications, such as enzyme inhibition, depend on the specific biological context and the structure of the target enzyme.

Comparison with Similar Compounds

(2-Methoxy-4-methylquinolin-6-yl)boronic acid can be compared with other boronic acid derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and suitability for various applications in organic synthesis and beyond.

Properties

IUPAC Name

(2-methoxy-4-methylquinolin-6-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BNO3/c1-7-5-11(16-2)13-10-4-3-8(12(14)15)6-9(7)10/h3-6,14-15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQCOMUGJDJWXOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)N=C(C=C2C)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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